molecular formula C6H9NS2 B3272981 2-(Thiophen-2-ylsulfanyl)-ethylamine CAS No. 57713-47-0

2-(Thiophen-2-ylsulfanyl)-ethylamine

Cat. No. B3272981
CAS RN: 57713-47-0
M. Wt: 159.3 g/mol
InChI Key: RMJPZTRPPDRYBD-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom. It has the molecular formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, a novel fluorescent labeling reagent toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester has been synthesized and used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques such as FTIR, MS, and NMR .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, Yu and co-workers carried out the reaction of 2-substituted cyclobutanone oxime esters with enaminothiones through thermodynamically less favorable radical ring-opening C–C bond cleavage, furnishing a thiophene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be analyzed using various techniques. For example, the structure of thiophene derivatives can be confirmed by FTIR, MS, and 1H-NMR .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the specific biological target. For example, some thiophene derivatives have been shown to have significant antifungal, antibacterial, antioxidant, and anticancer activities .

Future Directions

The future directions in the research of thiophene derivatives could involve the design and synthesis of novel thiophene moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-thiophen-2-ylsulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJPZTRPPDRYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309973
Record name 2-(2-Thienylthio)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-ylsulfanyl)-ethylamine

CAS RN

57713-47-0
Record name 2-(2-Thienylthio)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57713-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thienylthio)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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